molecular formula C13H6Cl4N2O B13804728 4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13804728
M. Wt: 348.0 g/mol
InChI Key: MJTDVFQBEVEONP-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 2,4-dichloroaniline with 2,4-dichlorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazole ring. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The benzoxazole ring can participate in condensation reactions with other compounds to form new chemical entities.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

4,6-Dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-(methylthio)pyrimidine: This compound shares structural similarities with 4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine, including the presence of chlorine atoms and a heterocyclic ring.

    2,4-Diamino-6-chloropyrimidine: Another compound with a similar core structure and potential biological activities.

Uniqueness

This compound is unique due to its specific arrangement of chlorine atoms and the benzoxazole ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C13H6Cl4N2O

Molecular Weight

348.0 g/mol

IUPAC Name

4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H6Cl4N2O/c14-5-1-2-6(7(15)3-5)13-19-12-9(20-13)4-8(16)11(18)10(12)17/h1-4H,18H2

InChI Key

MJTDVFQBEVEONP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl

Origin of Product

United States

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